molecular formula C13H12N2 B1389278 (9H-carbazol-3-ylmethyl)amine CAS No. 941869-10-9

(9H-carbazol-3-ylmethyl)amine

Cat. No. B1389278
CAS RN: 941869-10-9
M. Wt: 196.25 g/mol
InChI Key: AYZJZUJDZLZKJJ-UHFFFAOYSA-N
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Description

“(9H-carbazol-3-ylmethyl)amine” is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol . It is also known by other names such as 9H-Carbazole-3-methanamine and (9H-Carbazol-3-yl)methanamine .


Molecular Structure Analysis

The molecular structure of “(9H-carbazol-3-ylmethyl)amine” consists of a carbazole ring attached to a methanamine group . The InChI representation of the molecule is InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “(9H-carbazol-3-ylmethyl)amine” are not available, amines in general can undergo a variety of reactions . For example, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

“(9H-carbazol-3-ylmethyl)amine” has a predicted boiling point of 425.3±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . Its pKa value is predicted to be 17.24±0.30 .

Scientific Research Applications

I have conducted a search on the scientific research applications of “(9H-carbazol-3-ylmethyl)amine”. While there is limited specific information on this compound, we can infer potential applications based on the known activities of carbazole derivatives. Below are six possible research applications, each with a detailed section:

Pharmaceutical Research

Carbazole derivatives have been reported to possess various biomedicinal activities, including anti-histaminic, anti-oxidative, anti-microbial, and analgesic properties . “(9H-carbazol-3-ylmethyl)amine” could be explored for potential drug development in these areas.

Material Science

Amines are integral in materials science for the synthesis of polymers, coatings, and other advanced materials . The compound could be investigated for its utility in creating new materials with unique properties.

Energy Research

Carbazole and its derivatives have been studied for their electrochemical properties, which could make them suitable for energy storage applications such as batteries or supercapacitors .

Environmental Science

The ability of certain bacteria to metabolize carbazole compounds suggests that “(9H-carbazol-3-ylmethyl)amine” might be used in bioremediation efforts to clean up environmental pollutants .

properties

IUPAC Name

9H-carbazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZJZUJDZLZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-carbazol-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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